Cyc065, chemically known as fadraciclib, is a novel, orally bioavailable, second-generation aminopurine [, ] that acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs) [, ]. Specifically, it demonstrates high selectivity for CDK2 and CDK9 over other CDKs and non-CDK enzymes [, , ]. Cyc065 is classified as a transcriptional CDK inhibitor due to its ability to inhibit CDK9, a key regulator of transcription [, , ]. This compound plays a significant role in scientific research, particularly in the field of oncology, where it is being investigated for its potential as an anti-cancer agent [, , , ].
Cyc065 exerts its biological effects primarily by inhibiting CDK2 and CDK9 [].
CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates RNA polymerase II (RNAPII) activity during transcription [, ]. By inhibiting CDK9, Cyc065 disrupts RNAPII phosphorylation, leading to the downregulation of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL1) and the MYC oncoprotein [, , , , , , ]. This downregulation of MCL1 and MYC promotes rapid apoptosis (programmed cell death) in cancer cells [, , , , , ].
CDK2 Inhibition: CDK2 plays a crucial role in cell cycle progression and the regulation of centrosome duplication and clustering [, ]. Inhibition of CDK2 by Cyc065 leads to several consequences:
Cell Cycle Arrest: Cyc065 induces cell cycle arrest by preventing the transition from the G1 phase (cell growth) to the S phase (DNA replication) and from the G2 phase (preparation for mitosis) to the M phase (mitosis) [, ]. This arrest effectively inhibits the proliferation of cancer cells [].
Anaphase Catastrophe: In cancer cells with abnormal numbers of centrosomes (aneuploidy), Cyc065 disrupts centrosome clustering during mitosis, resulting in multipolar cell division [, , , , ]. This aberrant division, known as anaphase catastrophe, leads to cell death [, , , , ].
Targeting Hematological Malignancies: Cyc065 shows promise in treating hematological malignancies like acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), multiple myeloma (MM), and diffuse large B cell lymphomas (DLBCL), including double-hit lymphomas (DHL) [, , , , ]. It effectively induces apoptosis in these cancers by suppressing MCL1 and MYC, both of which are essential for their survival [, , , , ].
Treating Solid Tumors: Preclinical studies demonstrate Cyc065's efficacy in various solid tumor models, including breast cancer, uterine serous carcinoma, neuroblastoma, and glioblastoma [, , , , , , ]. Its ability to inhibit CDK2-mediated proliferation and induce anaphase catastrophe in aneuploid cancer cells makes it a potential therapeutic candidate for these malignancies [, , , , , , ].
Synergistic Combinations: Cyc065 exhibits synergistic effects when combined with other anti-cancer agents, enhancing their therapeutic efficacy [, , , , ]. Notable examples include:
BCL2 Inhibitors: Combining Cyc065 with BCL2 inhibitors like venetoclax shows promise in treating hematological malignancies [, , , ]. The combination targets two parallel anti-apoptotic pathways (MCL1 and BCL2) for enhanced cell death [, , , ].
DNA Damaging Agents: Cyc065 synergizes with DNA damaging agents, such as the nucleoside analogue sapacitabine (and its active metabolite CNDAC), by suppressing DNA double-strand break repair, leading to increased cancer cell death [, ].
BET Inhibitors: The combination of Cyc065 with BET inhibitors demonstrates synergistic activity in B cell lymphoma cell lines []. This synergy likely arises from the simultaneous targeting of MYC and MCL1 [].
Clinical Development: Ongoing clinical trials are evaluating the safety and efficacy of Cyc065 as a single agent and in combination therapies for various cancers []. Continued clinical development will be crucial to determine its therapeutic potential in humans.
Biomarker Development: Identifying biomarkers that predict sensitivity and resistance to Cyc065 will be crucial for selecting patients who are most likely to benefit from treatment. Preclinical studies suggest that MLL gene status and the level of BCL2 family proteins may serve as potential biomarkers [, ].
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2